Cholesteryl Linolenate: Structural Dynamics, Phase Behavior, and Analytical Characterization
Cholesteryl Linolenate: Structural Dynamics, Phase Behavior, and Analytical Characterization
[1][2][3][4][5]
Executive Summary
Cholesteryl Linolenate (C45H74O2) represents a critical intersection between sterol biochemistry and soft matter physics.[1][2][3][4] As the ester of cholesterol and
This guide details the molecular architecture, liquid crystalline behavior, and stability profile of cholesteryl linolenate.[1] It provides validated protocols for its characterization, designed for researchers in lipidomics, drug delivery (LNP formulation), and atherosclerosis pathology.[1][5][6][2]
Molecular Architecture and Conformation
The physicochemical behavior of cholesteryl linolenate is dictated by the steric conflict between its two primary domains.[2]
The Steroid Nucleus (Rigid Domain)
The cholest-5-en-3
-
Conformation: The A, B, and C rings adopt a chair-half-chair-chair conformation, creating a flat, planar surface.[1][5][6][3][4]
-
Function: This rigidity facilitates the
-stacking and van der Waals interactions necessary for ordered crystalline and mesomorphic (liquid crystal) phases.[1][2][3][4] -
Chirality: The 8 chiral centers in the steroid core induce the "twist" seen in the cholesteric liquid crystal phase.
The Linolenate Tail (Flexible/Disordered Domain)
The esterified fatty acid is (9Z,12Z,15Z)-octadecatrienoic acid.[1][5][6][7][2][3][4]
-
Kinking: Unlike saturated esters (e.g., cholesteryl palmitate) which can extend fully, the three cis double bonds at carbons 9, 12, and 15 introduce severe kinks (approx. 30° bends per bond).[1][5][6][2]
-
Impact: These kinks disrupt efficient packing, lowering the melting point compared to saturated analogs and expanding the temperature range of the liquid crystalline phases.
Structural Hierarchy Diagram
The following diagram illustrates how these molecular components dictate macroscopic phase behavior.
Figure 1: Structural logic of Cholesteryl Linolenate.[1][5][6][7][2][3][4] The conflict between the rigid sterol core and the kinked tail drives the formation of mesophases.
Phase Behavior and Liquid Crystalline Dynamics
Cholesteryl linolenate exhibits enantiotropic mesomorphism, meaning it forms stable liquid crystal phases both upon heating and cooling.[1][2]
Phase Transition Temperatures
The transitions follow a specific sequence: Crystal
| Phase Transition | Temperature (Approx.) | Structural Description |
| Crystal | ~36°C | Melting of the 3D crystal lattice into a layered 2D order.[1][5][6][3][4] Molecules are arranged in layers (Smectic A) but have liquid-like order within the layer.[1][5][3][4] |
| Smectic | ~52°C | Loss of layer positional order.[2] Molecules retain orientational order but twist helically along an axis perpendicular to the director.[8] |
| Cholesteric | ~76°C | "Clearing point."[5][2][3] Complete loss of long-range orientational order.[1][6][3][4] The substance becomes a true liquid. |
Note: Exact temperatures depend heavily on purity (>98% required) and thermal history. Supercooling is common; the crystallization temperature upon cooling may be significantly lower than 36°C.
The Cholesteric Phase (Chiral Nematic)
In this phase, the chiral steroid core forces the molecules to twist relative to their neighbors.[2]
-
Helical Pitch: The distance required for the director to rotate 360°.[2] This pitch is temperature-sensitive, often resulting in "thermochromism" (color change with temperature) as the pitch reflects different wavelengths of visible light.[1][3][4]
-
Texture: Under Polarized Light Microscopy (PLM), this phase exhibits characteristic "oily streak" or "fingerprint" textures.[1][5][6][2][3][8]
Stability and Biological Implications
The presence of the linolenate tail makes this molecule highly susceptible to lipid peroxidation, a key mechanism in atherogenesis.
Oxidation Mechanism
The C18:3 tail contains bis-allylic hydrogens at carbons 11 and 14.[5][6][3][4] These protons have low bond dissociation energy (~75 kcal/mol) compared to standard alkyl protons (~98 kcal/mol).[1][3][4]
-
Initiation: A radical (ROS) abstracts a bis-allylic hydrogen.[1][5][6][2][3][4]
-
Propagation: Oxygen adds to the resulting carbon radical, forming a peroxyl radical.[1][2]
-
Rearrangement: This forms conjugated dienes and hydroperoxides (e.g., 9-HPODE, 13-HPODE).[1][5][6][2][3][4]
-
Degradation: Hydroperoxides decompose into reactive aldehydes (e.g., 4-HNE, malondialdehyde), which can crosslink proteins in LDL particles.[1][5][6][7][2][3][4]
Critical Insight: In drug development (e.g., Liposomal formulations), cholesteryl linolenate must be stored under Argon/Nitrogen at -20°C. Even trace oxygen can trigger an autocatalytic degradation cascade.[1][5][6][2][3][4]
Analytical Characterization Protocols
This section details self-validating protocols for identifying and assessing the quality of cholesteryl linolenate.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures and purity.[1][2][3][4] Rationale: Impurities broaden the transition peaks and lower the melting point (freezing point depression).[2]
-
Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically to prevent oxidation during heating.[1][3]
-
Purge Gas: Nitrogen at 50 mL/min.
-
Cycle 1 (Erasing Thermal History): Heat from 0°C to 100°C at 10°C/min. Hold for 2 mins.
-
Cooling Scan: Cool from 100°C to 0°C at 5°C/min.
-
Heating Scan (Data Collection): Heat from 0°C to 100°C at 5°C/min.
Protocol B: Structural Validation via H-NMR
Objective: Confirm the ester linkage and the integrity of the polyunsaturated tail.
Solvent: CDCl
| Diagnostic Proton | Chemical Shift ( | Multiplicity | Structural Assignment |
| H-6 (Steroid) | 5.37 | Multiplet | Olefinic proton on the B-ring of cholesterol.[1][5][6][2][3][4] |
| Vinyl (Linolenate) | 5.30 – 5.40 | Multiplet | Overlaps with H-6; protons on C9, C10, C12, C13, C15, C16.[1][5][6][2][4] |
| H-3 (Ester) | 4.61 | Multiplet | Methine proton at the ester linkage site.[1][5][6][2][3][4] |
| Bis-allylic | 2.80 | Triplet/Multiplet | Protons at C11 and C14 (between double bonds).[1][5][6][2][3][4] Loss of this peak indicates oxidation. |
| 2.27 | Triplet | Protons at C2 of the fatty acid (adjacent to carbonyl).[2][3][4] | |
| Angular Methyls | 0.68 (H-18), 1.01 (H-19) | Singlets | Characteristic of the steroid nucleus.[1][5][6][2][3][4] |
Protocol C: X-Ray Diffraction (XRD)
Objective: Determine the specific liquid crystal packing (Smectic layer spacing).
-
Setup: Small Angle X-ray Scattering (SAXS) is required to see the long-range order of the smectic layers.[2][3]
-
Temperature Control: The sample stage must be heated to ~40°C (within the Smectic range).
-
Expected Result: A sharp Bragg reflection at low angles (
) corresponding to the layer spacing ( Å).[1][5][6][2][3][4] This represents the length of the molecule in the bilayer or monolayer arrangement.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for synthesizing and validating cholesteryl linolenate for research use.
Figure 2: Synthesis and Characterization Workflow. Note the critical loop at TLC purification to ensure removal of free fatty acids before thermal analysis.
References
-
Small, D. M. (1986).[1][5][7][2][3][4] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.[1][5][3] (Definitive text on lipid phase behavior and cholesteryl ester packing).
-
Ginsburg, G. S., et al. (1984).[1][5][6][7][2][3][4] "Physical properties of cholesteryl esters." Journal of Lipid Research, 25, 137-147.[5][6][7][3][4]
-
Leitinger, N. (2003).[1][5][6][7][2][3][4] "Cholesteryl ester oxidation products in atherosclerosis." Molecular Aspects of Medicine, 24(4-5), 239-250.[1][5][6][7][3][4]
-
PubChem Database. "Cholesteryl linolenate (Compound)."[1][5][7][2][3][4] National Center for Biotechnology Information.[1][5][7][3] [1][5][7][3][4]
-
Craven, B. M., & Sawzik, P. (1983).[1][5][6][7][2][3] "Conformation and packing of unsaturated chains in cholesteryl linolelaidate." Journal of Lipid Research, 24, 784-789.[1][5][6][7][3][4] (Provides crystallographic context for linolenate analogs).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
